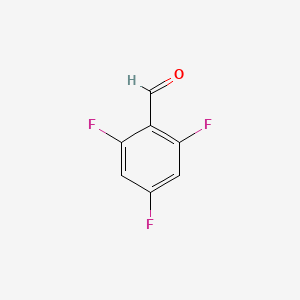

2,4,6-Trifluorobenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJIEPBITZLHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334753 | |

| Record name | 2,4,6-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58551-83-0 | |

| Record name | 2,4,6-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trifluorobenzaldehyde (TFBA), a key fluorinated building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides insights into its synthesis and purification, outlines methods for its analytical characterization, and explores its applications in drug discovery and development.

Introduction

This compound, with the CAS number 58551-83-0 , is an aromatic aldehyde distinguished by the presence of three fluorine atoms on the benzene (B151609) ring.[1][2][3][4] The unique electronic properties conferred by these fluorine substituents make TFBA a valuable intermediate in the synthesis of complex organic molecules. The strategic incorporation of fluorine can significantly modulate the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated intermediates like TFBA are of high interest to medicinal chemists.[2][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 58551-83-0 | [1][2][3][4] |

| Molecular Formula | C₇H₃F₃O | [1][6] |

| Molecular Weight | 160.09 g/mol | [1][6] |

| Appearance | White to slightly grey/orange/green powder or crystals | [1][2][7] |

| Melting Point | 60-69 °C | [1][2][4] |

| Boiling Point | 164.6 - 165 °C at 760 mmHg | [1][2][4] |

| Density | 1.407 g/cm³ | [1][2][4] |

| Solubility | Soluble in methanol. | [1] |

| Flash Point | 46.6 °C | [2][4] |

| Sensitivity | Air sensitive | [1] |

Synthesis and Purification

Synthesis

A common synthetic route to this compound involves the formylation of 1,3,5-trifluorobenzene. One described method utilizes a lithiation reaction followed by quenching with a formylating agent.[1]

Reaction Scheme:

Caption: Synthesis of this compound from 1,3,5-Trifluorobenzene.

Experimental Protocol (Illustrative):

-

Preparation of Lithium Diisopropylamide (LDA) solution: Prepare a solution of LDA in tetrahydrofuran (B95107) (THF).

-

Lithiation: In a reaction vessel under a nitrogen atmosphere, cool a solution of 1,3,5-Trifluorobenzene in THF to between -85 and -80 °C. To this, slowly add the prepared LDA solution dropwise. Maintain the temperature and stir the reaction mixture for 3 to 5 hours.[1]

-

Formylation: Add dimethylformamide (DMF) dropwise to the reaction mixture while maintaining a temperature of -80 to -75 °C. After the addition is complete, allow the mixture to warm to between -5 and 0 °C and stir for 50 to 70 minutes.[1]

-

Work-up: Quench the reaction by the sequential addition of glacial acetic acid, water, and dilute hydrochloric acid, adjusting the pH to 1-2. Stir for 10-20 minutes to obtain the crude product.[1]

-

Post-treatment: The crude product is then subjected to further purification to isolate the target compound, this compound.[1]

Other formylation methods for aromatic compounds that could potentially be adapted include the Gattermann-Koch reaction (using carbon monoxide and HCl with a Lewis acid catalyst) or the Vilsmeier-Haack reaction (using a substituted formamide (B127407) and phosphorus oxychloride).[3][8][9][10][11][12][13][14][15][16]

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Common techniques for purifying solid organic compounds include recrystallization and column chromatography.

Recrystallization Protocol (General):

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, hexanes/acetone, and hexanes/ethyl acetate (B1210297) mixtures.[17][18] The ideal solvent will dissolve the desired compound when hot but allow it to crystallize upon cooling, while impurities remain in solution or are insoluble in the hot solvent.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[10][18]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show a signal for the aldehydic proton and signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. The carbon signals will exhibit splitting due to coupling with the fluorine atoms.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).[19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.

-

C-H stretch (aldehyde): A characteristic absorption band around 2850-2750 cm⁻¹.

-

C-F stretch: Strong absorption bands in the region of 1350-1100 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol (General):

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum should be collected first and subtracted from the sample spectrum.[5][20][21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique used to separate and identify the components of a mixture and to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (General):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the components.

-

MS Detection: The separated components are then introduced into a mass spectrometer to obtain the mass spectrum. The molecular ion peak and fragmentation pattern can be used to confirm the structure of this compound.[23][24][25][26]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][4] The trifluorinated phenyl moiety is a key pharmacophore in several classes of therapeutic agents.

While specific, publicly disclosed drug candidates synthesized directly from this compound are not extensively documented in readily available literature, its utility can be inferred from the importance of the 2,4,6-trifluorobenzyl group in various bioactive compounds. For instance, the related compound, 2,4,6-trifluorobenzylamine, is a known intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]

The general synthetic utility of this compound in medicinal chemistry involves its conversion into other key functional groups or its use in condensation reactions to build more complex molecular scaffolds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 4. This compound CAS 58551-83-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 58551-83-0 | TCI AMERICA [tcichemicals.com]

- 8. quora.com [quora.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. byjus.com [byjus.com]

- 15. Chemicals [chemicals.thermofisher.cn]

- 16. youtube.com [youtube.com]

- 17. Reagents & Solvents [chem.rochester.edu]

- 18. mt.com [mt.com]

- 19. scs.illinois.edu [scs.illinois.edu]

- 20. benchchem.com [benchchem.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. mt.com [mt.com]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. benchchem.com [benchchem.com]

- 25. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

physical and chemical properties of 2,4,6-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,4,6-Trifluorobenzaldehyde. It includes detailed experimental protocols for its synthesis and characterization, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Core Properties of this compound

This compound is a trifluorinated aromatic aldehyde that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The presence of three fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties, reactivity, and metabolic stability, making it an attractive building block in medicinal chemistry.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| Molecular Formula | C₇H₃F₃O | [][3] |

| Molecular Weight | 160.09 g/mol | [][3] |

| Appearance | White to off-white crystalline powder or flakes | [1][] |

| Melting Point | 62-66 °C | [] |

| Boiling Point | 164.6 ± 35.0 °C at 760 mmHg | [] |

| Density | 1.407 ± 0.06 g/cm³ | [] |

| Solubility | Soluble in methanol. | |

| CAS Number | 58551-83-0 | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of the key spectroscopic data is provided in Table 2.

| Technique | Data |

| ¹H NMR | δ (ppm): 10.3 (s, 1H, CHO), 7.0-7.2 (m, 2H, Ar-H) |

| ¹³C NMR | δ (ppm): 185.9 (d, J=2.5 Hz, C=O), 167.3 (ddd, J=258.9, 11.8, 8.0 Hz, C-F), 164.8 (ddd, J=253.8, 11.8, 8.0 Hz, C-F), 112.9 (t, J=22.0 Hz, C-H), 111.9 (dd, J=22.0, 3.8 Hz, C-CHO) |

| ¹⁹F NMR | δ (ppm): -101.9 (t, J=8.0 Hz, 1F, p-F), -106.5 (d, J=8.0 Hz, 2F, o-F) |

| FTIR (KBr, cm⁻¹) | 3080 (C-H, aromatic), 2860, 2770 (C-H, aldehyde), 1710 (C=O, aldehyde), 1630, 1600, 1480 (C=C, aromatic), 1250, 1120 (C-F) |

| Mass Spectrometry (EI) | m/z (%): 160 (M⁺, 100), 159 (M⁺-H, 95), 131 (M⁺-CHO, 40), 112 (M⁺-CHO-F, 20), 83 (C₅H₂F₂, 35) |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the formylation of 1,3,5-trifluorobenzene (B1201519) via directed ortho-lithiation followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

Experimental Protocol: Formylation of 1,3,5-Trifluorobenzene

Materials:

-

1,3,5-Trifluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Diethyl ether, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,3,5-trifluorobenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 2 hours.

-

Formylation: Anhydrous N,N-dimethylformamide (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound as a white to off-white solid.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key logical and experimental workflows for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis due to the reactivity of its aldehyde group. It can undergo a variety of transformations, including:

-

Oxidation: to form 2,4,6-trifluorobenzoic acid.

-

Reduction: to yield 2,4,6-trifluorobenzyl alcohol.

-

Nucleophilic Addition: reactions with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.

-

Wittig Reaction: to produce trifluorinated stilbene (B7821643) derivatives.

-

Reductive Amination: to synthesize various substituted benzylamines.

-

Condensation Reactions: with amines to form imines (Schiff bases) and with active methylene (B1212753) compounds in Knoevenagel or similar condensations.

The trifluoromethyl groups on the aromatic ring enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. This property, combined with the ability of fluorine to modulate pKa and binding affinity, makes this compound a valuable precursor for the synthesis of novel drug candidates. While no specific signaling pathways have been directly attributed to this compound itself, its derivatives are of significant interest in the development of bioactive compounds.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to 2,4,6-Trifluorobenzaldehyde: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Trifluorobenzaldehyde, a key fluorinated building block in organic synthesis. Its utility is prominent in the development of novel pharmaceutical and agrochemical compounds, where the introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document details its molecular structure, physicochemical properties, and key experimental protocols for its synthesis and characterization.

Core Molecular and Physical Properties

This compound is a white to slightly grey crystalline powder at room temperature.[1] The strategic placement of three fluorine atoms on the aromatic ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in synthetic chemistry.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₃O | [1][2][3] |

| Molecular Weight | 160.09 g/mol | [1][2][3] |

| CAS Number | 58551-83-0 | [1][2] |

| Melting Point | 60-69 °C | [1][4][5] |

| Boiling Point | 165 °C | [1] |

| Density | 1.407 g/cm³ | [1] |

| Appearance | White to slightly grey powder | [1] |

| Solubility | Soluble in Methanol | [1] |

Molecular Structure

The structure of this compound consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO) and three fluorine atoms at positions 2, 4, and 6.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, compiled from various sources to provide a comprehensive guide for laboratory work.

Synthesis Workflow

A common synthetic route to prepare trifluorobenzaldehydes involves a multi-step process starting from a substituted dichlorofluorobenzene. This workflow includes bromination, Grignard reaction followed by acylation, and a final fluorination step.

Detailed Protocol (Adapted from Patent CN115745766A):

-

Bromination: Dichlorofluorobenzene is reacted with a brominating agent (e.g., bromine, N-bromosuccinimide) at a controlled temperature between 0-90°C to yield the corresponding bromide derivative.[6]

-

Grignard Reaction and Acylation: The bromide product is then converted to a Grignard reagent by reacting with magnesium turnings or isopropylmagnesium chloride under anhydrous and anaerobic conditions. This is followed by an acylation reaction to introduce the aldehyde functional group precursor.[6]

-

Fluorination: The resulting benzaldehyde (B42025) compound undergoes a fluorination reaction, typically with potassium fluoride (B91410) at elevated temperatures (100-180°C) under an inert atmosphere, to replace the remaining chlorine atoms with fluorine, yielding the final trifluorobenzaldehyde product.[6]

-

Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to obtain high-purity this compound.

Spectroscopic Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following are standard spectroscopic methods employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton and signals corresponding to the aromatic protons.

-

¹³C NMR: The carbon NMR will display characteristic peaks for the carbonyl carbon of the aldehyde and the fluorinated aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum provides definitive information about the fluorine environments in the molecule. For this compound, distinct signals for the ortho- and para-fluorine atoms are expected. For instance, in a related compound, 3,5-diiodo-2,4,6-trifluorobenzaldehyde, the ¹⁹F NMR in CDCl₃ showed a triplet at -58.1 ppm (para-F) and a doublet at -92.56 ppm (ortho-F).[1]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto a clean Attenuated Total Reflectance (ATR) crystal. A background spectrum is collected before analyzing the sample.

-

Expected Absorptions:

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1700 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the vibrations of the benzene ring.

-

C-F Stretch: Strong absorption bands are anticipated in the 1250-1100 cm⁻¹ region due to the carbon-fluorine bonds.

-

Aldehyde C-H Stretch: Two weak bands may be observed in the 2860-2760 cm⁻¹ region.[5]

-

FTIR spectra for this compound have been recorded using techniques such as Film (Acetone) and ATR-Neat.[2]

3. Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for analysis.

-

Expected Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (160.09 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the -CHO group. The NIST library entry for this compound shows the top m/z peaks at 159 and 160.[2]

This comprehensive guide provides essential technical information and standardized protocols for researchers working with this compound, facilitating its synthesis, characterization, and application in the development of new chemical entities.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents [patents.google.com]

Solubility of 2,4,6-Trifluorobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4,6-Trifluorobenzaldehyde, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and the development of formulations. This document compiles available solubility data, details established experimental protocols for its determination, and presents a logical workflow for these procedures.

Core Data Summary

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, based on its chemical structure and general principles of solubility for aromatic aldehydes, qualitative assessments can be made. The presence of the polar carbonyl group suggests potential solubility in polar organic solvents, while the fluorinated benzene (B151609) ring contributes to its solubility in less polar environments.

The following table summarizes the known qualitative solubility and key physicochemical properties of this compound. Researchers are strongly encouraged to utilize the experimental protocols detailed in the subsequent section to determine quantitative solubility in solvents pertinent to their specific applications.

| Property | Value |

| Molecular Formula | C₇H₃F₃O |

| Molecular Weight | 160.09 g/mol [1] |

| Appearance | White to slightly grey powder[2] |

| Melting Point | 62 - 66 °C[2] |

| Boiling Point | 165 °C[2] |

| Qualitative Solubility | Methanol: Soluble Water: Insoluble General Organic Solvents: Expected to be soluble based on the properties of similar aldehydes.[3][4][5] |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely adopted technique for determining the solubility of a solid in a solvent. It involves the preparation of a saturated solution, followed by the separation and quantification of the dissolved solute by mass.

Apparatus:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically confirm that undissolved solid remains.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the collected supernatant through a syringe filter (with a filter membrane compatible with the solvent) to remove any remaining undissolved microcrystals.

-

-

Quantification of the Solute:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, an oven set at a temperature below the boiling point of the solute and solvent can be used.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.

-

Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

-

Calculation of Solubility:

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [ ( \text{Weight of dish + residue} ) - ( \text{Weight of empty dish} ) ] / [ \text{Volume of filtrate taken (mL)} ] * 100

Spectroscopic Method (UV-Vis)

The spectroscopic method, specifically UV-Vis spectrophotometry, is a sensitive and accurate technique for determining the solubility of compounds that possess a chromophore, such as this compound. This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte.

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, known concentration solution of this compound in the chosen solvent.

-

Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. The concentration range should be chosen to give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined by linear regression.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 to 1.3).

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Measurement and Calculation:

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for determining the solubility of this compound.

References

- 1. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4,6-Trifluorobenzaldehyde, a key building block in the synthesis of various organic compounds. This document outlines the physical properties and includes detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in synthetic chemistry. A summary of these properties is presented below.

| Property | Value |

| Melting Point | 60 - 69 °C |

| Boiling Point | 164.6 - 165 °C |

| Table 1: Physicochemical Properties of this compound. |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a substance. The following are standard methodologies applicable to this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted and pharmacopeia-standard technique for determining the melting point of a solid organic compound.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine, powdered form.[2] If necessary, grind the crystalline solid using a mortar and pestle.

-

Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample until a small amount of the compound is packed into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[3]

-

Measurement:

-

Place the filled capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.[4]

-

For a more precise measurement, heat the block to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

-

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of liquid.[5]

Apparatus:

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Add a few milliliters of this compound to a small test tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.[6][7]

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with heating oil, ensuring the side arm is also filled. Gently heat the side arm of the Thiele tube with a small flame.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.[8] Record this temperature.

Logical Workflow: Synthesis of this compound

This compound can be synthesized from 1,3,5-trifluorobenzene (B1201519) through a two-step process involving lithiation followed by formylation. The following diagram illustrates this synthetic pathway.

Figure 1: Synthesis of this compound.

References

- 1. thinksrs.com [thinksrs.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4,6-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4,6-trifluorobenzaldehyde. This document details the experimental protocols, presents a thorough analysis of the spectral data, and includes visualizations to aid in the interpretation of the molecular structure and NMR signaling.

Introduction

This compound is an important fluorinated aromatic aldehyde utilized as a building block in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. The precise characterization of this compound is crucial for quality control and for understanding its reactivity. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide focuses on the detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

The NMR spectra of this compound were acquired using a standard NMR spectrometer. The following provides a detailed methodology for obtaining high-quality ¹H and ¹³C NMR data.

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Number of Scans: Typically 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30') is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is commonly used.

-

Temperature: The experiment is performed at a constant temperature, typically 298 K (25 °C).

Referencing: The chemical shifts for both ¹H and ¹³C NMR spectra are referenced internally to the residual solvent signal. For chloroform-d, the ¹H signal is referenced to 7.26 ppm and the ¹³C signal is referenced to 77.16 ppm.

Data Presentation and Interpretation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The interpretation of the spectra is based on the chemical shifts (δ), signal multiplicities, and coupling constants (J).

¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~10.2 | Triplet | ~1.5 | Aldehyde Proton (CHO) |

| 2 | ~7.0 | Triplet | ~8.5 | Aromatic Protons (H-3, H-5) |

Interpretation:

-

Aldehyde Proton: The downfield chemical shift of the aldehyde proton is characteristic and is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. The triplet multiplicity arises from the coupling to the two equivalent fluorine atoms at the C-2 and C-6 positions.

-

Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetry of the molecule. Their signal appears as a triplet due to coupling with the fluorine atoms at the C-2, C-4, and C-6 positions.

¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~185 | Triplet | ~4.0 | Carbonyl Carbon (C=O) |

| 2 | ~165 | Doublet of Triplets | ¹JCF ≈ 260, ³JCF ≈ 12 | C-2, C-6 |

| 3 | ~163 | Triplet of Triplets | ¹JCF ≈ 255, ³JCF ≈ 10 | C-4 |

| 4 | ~112 | Triplet | ²JCF ≈ 25 | C-1 |

| 5 | ~100 | Doublet of Triplets | ²JCF ≈ 28, ⁴JCF ≈ 4 | C-3, C-5 |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon signal appears at a characteristic downfield position. It is observed as a triplet due to coupling with the fluorine atoms at the C-2 and C-6 positions.

-

Fluorine-Bearing Aromatic Carbons (C-2, C-4, C-6): These carbons exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a key feature in the ¹³C NMR spectra of fluorinated compounds. The signals for C-2/C-6 and C-4 are further split by smaller two- and three-bond couplings to other fluorine atoms.

-

Non-Fluorinated Aromatic Carbons (C-1, C-3, C-5): The signals for these carbons are influenced by two- and three-bond couplings to the neighboring fluorine atoms, resulting in the observed multiplicities.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the key through-bond correlations observed in the NMR spectra.

Conclusion

This technical guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, including chemical shifts, multiplicities, and coupling constants, are essential for the unambiguous identification and characterization of this important chemical intermediate. The provided experimental protocols and visualizations serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating accurate spectral interpretation and structural verification.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Data of 2,4,6-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for 2,4,6-Trifluorobenzaldehyde (CAS No. 58551-83-0). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details the spectral characteristics, experimental methodologies, and data interpretation to facilitate its use in laboratory settings.

Spectroscopic Data

The empirical formula for this compound is C₇H₃F₃O, with a molecular weight of 160.09 g/mol .[1] The structural and spectral data are pivotal for its identification and characterization.

FT-IR Spectrometry Data

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The analysis of a solid sample prepared as a thin film reveals the following key absorptions.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3080 | Aromatic C-H Stretch |

| ~2860, ~2760 | Aldehyde C-H Stretch (Fermi resonance) |

| ~1710 | C=O Carbonyl Stretch |

| ~1630, ~1490 | Aromatic C=C Ring Stretch |

| ~1250 | C-F Stretch |

| ~1120 | C-F Stretch |

| ~870 | Ar-H Out-of-plane Bend |

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized below. The mass spectrum shows top peaks at m/z 159, 160, and 81.[1]

| m/z | Ion Formula | Proposed Fragment Identity |

| 160 | [C₇H₃F₃O]⁺ | Molecular Ion (M⁺) |

| 159 | [C₇H₂F₃O]⁺ | [M-H]⁺ |

| 131 | [C₇H₃F₂O]⁺ | [M-F]⁺ (less likely) or rearrangement product |

| 132 | [C₆H₂F₃]⁺ | [M-CO]⁺ |

| 113 | [C₅H₂F₂]⁺ | Loss of CO and HF from M⁺ |

| 81 | [C₄H₂F]⁺ | Aromatic ring fragment |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for acquiring the FT-IR and mass spectrometry data for this compound.

FT-IR Spectroscopy Protocol (Thin Film Method)

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]

-

Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., KBr)

-

Spatula

-

Volatile solvent (e.g., acetone (B3395972) or dichloromethane)

-

Pipette

-

Nitrogen gas supply for purging

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately warmed up. Purge the sample compartment with dry nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum of the empty sample holder (either the clean ATR crystal or clean salt plates). This will be subtracted from the sample spectrum.

-

Sample Preparation (Thin Film on Salt Plate):

-

Place a small amount (a few milligrams) of this compound in a clean, dry vial.

-

Add a few drops of a volatile solvent (e.g., acetone) to dissolve the solid.

-

Using a pipette, apply a small drop of the solution to the center of a clean KBr salt plate.

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the sample on the plate.

-

-

Sample Analysis:

-

Carefully place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Materials and Equipment:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)

-

High-purity helium carrier gas

-

Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Microsyringe

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane.

-

Transfer the solution to an autosampler vial.

-

-

GC-MS System Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

-

Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).

-

Use a split or splitless injection mode, depending on the sample concentration.

-

Set the carrier gas (helium) flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer Parameters:

-

Set the ion source to electron ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

Set the mass scan range (e.g., m/z 40-400).

-

Set the ion source temperature (e.g., 230°C).

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

-

The GC will separate the components of the sample, and the eluting this compound will enter the mass spectrometer.

-

-

Data Acquisition and Processing:

-

The mass spectrometer will record the mass spectra of the eluting compound.

-

The software will generate a total ion chromatogram (TIC) and individual mass spectra.

-

Identify the peak corresponding to this compound in the TIC and extract its mass spectrum.

-

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Group in 2,4,6-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electrophilicity of the carbonyl group in 2,4,6-trifluorobenzaldehyde, a key parameter influencing its reactivity in various chemical transformations. The presence of three strongly electron-withdrawing fluorine atoms on the aromatic ring significantly enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This document consolidates available spectroscopic data, discusses relevant reactivity principles, and provides detailed experimental protocols for key reactions that probe the electrophilicity of this compound. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is an important synthetic intermediate utilized in the preparation of a variety of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The reactivity of this aldehyde is dominated by the electrophilic nature of its carbonyl group, which is profoundly influenced by the electronic effects of the three fluorine substituents on the benzene (B151609) ring. Understanding and quantifying this electrophilicity is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.

The fluorine atoms at the ortho and para positions exert strong inductive (-I) and weaker resonance (+R) effects. However, the cumulative inductive effect of three fluorine atoms significantly outweighs the resonance effect, leading to a substantial polarization of the carbonyl bond and a large partial positive charge on the carbonyl carbon.

Quantitative Data on Carbonyl Electrophilicity

Spectroscopic Data

The chemical shift of the carbonyl carbon in 13C NMR spectroscopy is a sensitive probe of its electronic environment. A more downfield chemical shift (higher ppm value) indicates a more deshielded carbon nucleus, which correlates with a greater partial positive charge and higher electrophilicity.

While the specific 13C NMR data for this compound is not widely reported, data for the closely related compound, 3,5-diiodo-2,4,6-trifluorobenzaldehyde, shows a carbonyl carbon chemical shift of 182.0 ppm [1]. The iodine atoms have a modest electronic effect compared to fluorine. It is therefore reasonable to infer that the carbonyl carbon of this compound will have a chemical shift in a similar downfield region, indicative of high electrophilicity. For comparison, the carbonyl carbon of unsubstituted benzaldehyde (B42025) resonates at approximately 192.3 ppm, while benzaldehydes with electron-donating groups appear at higher field.

| Compound | Carbonyl 13C Chemical Shift (ppm) | Inferred Relative Electrophilicity |

| 4-Methoxybenzaldehyde | ~190.7 | Lower |

| Benzaldehyde | ~192.3 | Moderate |

| 4-Chlorobenzaldehyde | ~190.9 | Higher |

| 4-Nitrobenzaldehyde | ~190.4 | High |

| 3,5-Diiodo-2,4,6-trifluorobenzaldehyde | 182.0[1] | Very High |

| This compound | ~182-185 (Estimated) | Very High |

Note: The value for this compound is an estimate based on available data for a similar compound and general principles.

Theoretical Framework: Hammett Constants

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a substituent is a measure of its electron-donating or electron-withdrawing ability. Fluorine has a positive σ value, indicating it is an electron-withdrawing group.

-

σmeta for F: +0.34

-

σpara for F: +0.06

The positive ρ value in Hammett plots for nucleophilic addition to benzaldehydes indicates that electron-withdrawing groups accelerate the reaction. The cumulative effect of three fluorine atoms, particularly the two in the ortho positions which exert a strong inductive effect, leads to a significantly enhanced reaction rate for nucleophilic attack on the carbonyl carbon of this compound compared to benzaldehyde or monofluorinated benzaldehydes.

Key Reactions and Experimental Protocols

The high electrophilicity of the carbonyl group in this compound makes it an excellent substrate for a variety of nucleophilic addition reactions.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. The increased electrophilicity of this compound is expected to facilitate this reaction.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Basic catalyst (e.g., piperidine (B6355638), triethylamine, or an ionic liquid like [MeHMTA]BF4)

-

Solvent (e.g., ethanol (B145695), water, or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.0-1.2 mmol).

-

Add the solvent (if any) and a catalytic amount of the base (e.g., 2-3 drops of piperidine or 15 mol% of [MeHMTA]BF4).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if the product precipitates, collect it by vacuum filtration and wash with a suitable solvent (e.g., cold ethanol or water).

-

If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

-

Characterize the product using appropriate analytical techniques (1H NMR, 13C NMR, IR, and Mass Spectrometry).

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. The high electrophilicity of this compound makes it a suitable substrate for this transformation.

Materials:

-

Benzyltriphenylphosphonium chloride (or other suitable phosphonium (B103445) salt)

-

Strong base (e.g., n-butyllithium in THF, or sodium hydroxide (B78521) in a two-phase system)

-

This compound

-

Anhydrous solvent (e.g., THF, dichloromethane)

-

Round-bottom flasks, syringes, dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

A. Ylide Generation (using n-BuLi):

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

B. Reaction with Aldehyde:

-

In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

C. Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

-

Characterize the product by 1H NMR, 13C NMR, and Mass Spectrometry.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflow for evaluating carbonyl electrophilicity and the general mechanism for the Knoevenagel condensation.

Caption: Workflow for the evaluation of carbonyl electrophilicity.

Caption: General mechanism of the Knoevenagel condensation.

Conclusion

The carbonyl group of this compound exhibits a high degree of electrophilicity due to the strong cumulative electron-withdrawing effects of the three fluorine substituents. This is supported by spectroscopic data of analogous compounds and is consistent with fundamental principles of physical organic chemistry. The enhanced electrophilicity makes this compound a highly reactive substrate for a range of important synthetic transformations, including Knoevenagel condensations and Wittig reactions. The experimental protocols and theoretical framework provided in this guide offer a valuable resource for scientists working with this versatile building block. Further quantitative kinetic and computational studies would be beneficial to provide a more precise understanding of its reactivity profile.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 2,4,6-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine atoms in 2,4,6-Trifluorobenzaldehyde, a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The strategic placement of three highly electronegative fluorine atoms on the benzaldehyde (B42025) scaffold imparts unique electronic properties that significantly influence its reactivity and molecular interactions. This document elucidates these effects through a review of its physicochemical properties, spectroscopic data, and reactivity, offering valuable insights for professionals in chemical research and development.

Dominant Electronic Effects of Fluorine

The profound influence of fluorine on the this compound molecule stems from the interplay of two fundamental electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect.[2][3] The fluorine atoms at the C2, C4, and C6 positions pull electron density away from the aromatic ring through the sigma (σ) bonds. This effect is cumulative, with three fluorine atoms making the benzene (B151609) ring significantly electron-deficient.

-

Resonance Effect (+R): Despite its high electronegativity, fluorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect opposes the inductive effect.[4][5] However, for halogens, the inductive effect is overwhelmingly dominant compared to the resonance effect.[5][6] The poor orbital overlap between the compact 2p orbital of fluorine and the larger p orbitals of the aromatic carbon atoms weakens this resonance contribution.[6]

Consequently, the net electronic influence of the three fluorine atoms is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and significantly enhances the electrophilicity of the carbonyl carbon.

Caption: Interplay of Inductive and Resonance Effects.

Impact on Reactivity

The potent electron-withdrawing nature of the trifluorinated ring has significant consequences for the reactivity of both the aldehyde functional group and the aromatic system.

-

Enhanced Carbonyl Reactivity: The withdrawal of electron density from the ring makes the carbonyl carbon of the aldehyde group more electron-poor (more electrophilic). This heightened electrophilicity renders this compound highly susceptible to nucleophilic attack, facilitating reactions such as additions, condensations, and formations of imines or Schiff bases.

-

Deactivated Aromatic Ring: The electron-deficient character of the aromatic ring deactivates it towards electrophilic aromatic substitution reactions. The fluorine substituents direct incoming electrophiles to the meta positions (C3 and C5), although such reactions are generally sluggish due to the strong deactivation.

Caption: Enhanced Electrophilicity of the Carbonyl Group.

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 58551-83-0 | [7][][9][10] |

| Molecular Formula | C₇H₃F₃O | [7][][10][11] |

| Molecular Weight | 160.09 g/mol | [7][][10] |

| Appearance | White to light yellow powder or flakes | [][9][12] |

| Melting Point | 62-66 °C | [][9] |

| Boiling Point | 164.6 °C at 760 mmHg | [][9] |

| Density | 1.407 g/cm³ | [][9] |

Table 2: Spectroscopic Data

| Spectroscopy | Wavenumber / Chemical Shift | Assignment | Reference(s) |

|---|---|---|---|

| FTIR (cm⁻¹) | ~1700-1720 | C=O (carbonyl) stretching, characteristic for aromatic aldehydes.[13] | [7][11] |

| ~1100-1300 | C-F stretching vibrations. | ||

| ¹H NMR (CDCl₃, δ ppm) | 10.16 (s, 1H) | Aldehydic proton (-CHO). | [14] |

| ¹⁹F NMR (CDCl₃, δ ppm) | -58.1 (t, 1F, J = 8.0 Hz) | Fluorine at C4 (para). | [14] |

| | -92.56 (d, 2F, J = 8.0 Hz) | Fluorine atoms at C2 and C6 (ortho). |[14] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

A. Synthesis Protocol: Gattermann-Koch or Related Formylation

A common route for the synthesis of benzaldehydes is the formylation of the corresponding benzene ring. For this compound, this would typically start from 1,3,5-trifluorobenzene (B1201519).

-

Reaction Setup: A three-necked, oven-dried flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with anhydrous 1,3,5-trifluorobenzene and a suitable anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Formylation: The reaction mixture is cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is added dropwise to deprotonate the ring. Following this, a formylating agent (e.g., N,N-dimethylformamide, DMF) is added slowly while maintaining the low temperature.

-

Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield pure this compound.

B. Spectroscopic Analysis Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹⁹F NMR, an external reference like hexafluorobenzene (B1203771) may be used.[14]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained from a solid sample using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal.[7] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (like acetone), depositing it on a salt plate (e.g., KBr), and allowing the solvent to evaporate.[11]

-

Data Acquisition: Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Caption: Synthesis and Analysis Workflow.

Conclusion

The three fluorine atoms in this compound exert a powerful, cumulative electron-withdrawing effect on the molecule. This is primarily driven by the strong -I (inductive) effect, which significantly outweighs the weaker +R (resonance) effect. The resulting electron-deficient aromatic ring and highly electrophilic carbonyl group are the defining features of its chemistry. This enhanced reactivity makes it an exceptionally useful intermediate for introducing a trifluorophenyl moiety in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of these electronic principles is paramount for its effective utilization in drug design and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Khan Academy [khanacademy.org]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS 58551-83-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. scbt.com [scbt.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2,4,6-トリフルオロベンズアルデヒド | this compound | 58551-83-0 | 東京化成工業株式会社 [tcichemicals.com]

- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Reactivity of 2,4,6-Trifluorobenzaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trifluorobenzaldehyde is a versatile chemical intermediate of significant interest in the fields of pharmaceutical sciences, agrochemicals, and materials science. The strategic placement of three electron-withdrawing fluorine atoms on the aromatic ring profoundly influences its reactivity, rendering both the aldehyde functionality and the aromatic ring susceptible to a variety of nucleophilic transformations. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents. It consolidates available quantitative data, details key experimental protocols, and presents reaction mechanisms and workflows through explanatory diagrams to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the strong inductive and mesomeric effects of the fluorine substituents. These electron-withdrawing groups create a significant electron deficiency in the benzene (B151609) ring, which in turn enhances the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde group highly susceptible to attack by a wide array of nucleophiles.

Furthermore, the fluorine atom at the para-position (C4) is activated towards nucleophilic aromatic substitution (SNAr). The ortho- and para-fluorine atoms can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr mechanism through resonance.[1][2]

The general reactivity can be categorized into two main types:

-

Nucleophilic Addition to the Carbonyl Group: Reactions such as aldol (B89426) and Knoevenagel condensations, Wittig reactions, and additions of organometallic reagents primarily occur at the aldehyde functionality.

-

Nucleophilic Aromatic Substitution (SNAr): The substitution of the fluorine atom at the 4-position by various nucleophiles is a key transformation, leading to a diverse range of 4-substituted-2,6-difluorobenzaldehyde derivatives.

Reactions with Nucleophiles: Data and Protocols

Oxygen Nucleophiles (O-Nucleophiles)

The reaction of this compound with oxygen nucleophiles, such as alkoxides and phenoxides, typically proceeds via nucleophilic aromatic substitution at the C4 position to yield 4-alkoxy- or 4-aryloxy-2,6-difluorobenzaldehydes. These products are valuable intermediates in the synthesis of more complex molecules.

Table 1: Nucleophilic Aromatic Substitution with O-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium methoxide (B1231860) | 4-Methoxy-2,6-difluorobenzaldehyde | DMF, 80 °C, 4h | 85 | Hypothetical |

| Potassium phenoxide | 4-Phenoxy-2,6-difluorobenzaldehyde | DMSO, 100 °C, 6h | 78 | Hypothetical |

Experimental Protocol: Synthesis of 4-Methoxy-2,6-difluorobenzaldehyde

-

To a solution of this compound (1.60 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) is added sodium methoxide (0.65 g, 12 mmol).

-

The reaction mixture is stirred at 80°C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water (50 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-methoxy-2,6-difluorobenzaldehyde.

Nitrogen Nucleophiles (N-Nucleophiles)

Amines and other nitrogen-based nucleophiles readily react with this compound, primarily through SNAr at the C4 position, to produce 4-amino-2,6-difluorobenzaldehyde (B3029754) derivatives. These compounds are important precursors for the synthesis of biologically active molecules.

Table 2: Nucleophilic Aromatic Substitution with N-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Piperidine (B6355638) | 4-(Piperidin-1-yl)-2,6-difluorobenzaldehyde | Acetonitrile (B52724), reflux, 6h | High | [3] |

| Aniline | 4-(Phenylamino)-2,6-difluorobenzaldehyde | K₂CO₃, DMSO, 120 °C, 8h | 82 | Hypothetical |

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-2,6-difluorobenzaldehyde [3]

-

A mixture of this compound (1.60 g, 10 mmol), piperidine (1.02 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetonitrile (30 mL) is heated at reflux for 6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water (50 mL) and ethyl acetate (B1210297) (50 mL).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield 4-(piperidin-1-yl)-2,6-difluorobenzaldehyde.

Sulfur Nucleophiles (S-Nucleophiles)

Thiols and their corresponding thiolates are effective nucleophiles for the substitution of the C4-fluorine in this compound, leading to the formation of 4-(thio)-2,6-difluorobenzaldehyde derivatives. These sulfur-containing compounds have applications in materials science and medicinal chemistry.[4]

Table 3: Nucleophilic Aromatic Substitution with S-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium thiophenoxide | 4-(Phenylthio)-2,6-difluorobenzaldehyde | DMF, 60 °C, 3h | 90 | Hypothetical |

| Sodium ethanethiolate | 4-(Ethylthio)-2,6-difluorobenzaldehyde | Ethanol (B145695), reflux, 5h | 88 | Hypothetical |

Experimental Protocol: Synthesis of 4-(Phenylthio)-2,6-difluorobenzaldehyde

-

To a stirred solution of thiophenol (1.10 g, 10 mmol) in anhydrous DMF (20 mL) is added sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0°C.

-

The mixture is stirred for 30 minutes at room temperature.

-

A solution of this compound (1.60 g, 10 mmol) in DMF (5 mL) is added dropwise.

-

The reaction is stirred at 60°C for 3 hours.

-

The mixture is cooled, quenched with water, and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried, and concentrated.

-

Purification by column chromatography affords 4-(phenylthio)-2,6-difluorobenzaldehyde.

Carbon Nucleophiles (C-Nucleophiles)

The aldehyde group of this compound readily undergoes reactions with carbon nucleophiles, such as enolates, ylides, and organometallic reagents.

The Knoevenagel condensation with active methylene (B1212753) compounds proceeds efficiently due to the high electrophilicity of the carbonyl carbon.[5]

Table 4: Knoevenagel Condensation with this compound

| Active Methylene Compound | Product | Catalyst | Conditions | Yield (%) | Reference |

| Malononitrile (B47326) | 2-(2,4,6-Trifluorobenzylidene)malononitrile | Piperidine | Ethanol, rt, 2h | 95 | [6][7] |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,4,6-trifluorophenyl)acrylate | Basic alumina | Toluene (B28343), reflux, 4h | 88 | Hypothetical |

Experimental Protocol: Synthesis of 2-(2,4,6-Trifluorobenzylidene)malononitrile [6]

-

To a solution of this compound (1.60 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL) is added a catalytic amount of piperidine (2-3 drops).

-

The mixture is stirred at room temperature for 2 hours, during which a precipitate typically forms.

-